Cas no 1599339-81-7 (3-(2-iodocyclopentyl)oxyoxetane)

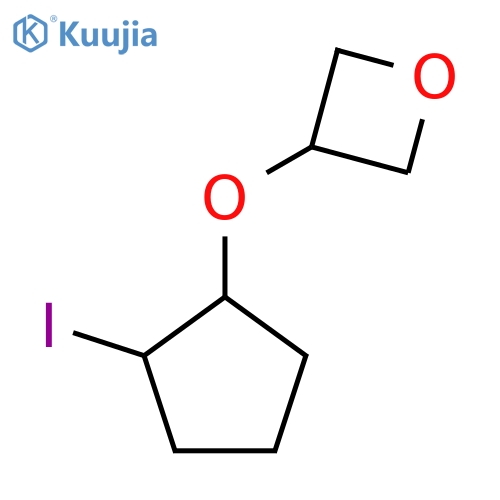

1599339-81-7 structure

商品名:3-(2-iodocyclopentyl)oxyoxetane

3-(2-iodocyclopentyl)oxyoxetane 化学的及び物理的性質

名前と識別子

-

- AKOS026735600

- EN300-1133738

- 3-[(2-iodocyclopentyl)oxy]oxetane

- 1599339-81-7

- Oxetane, 3-[(2-iodocyclopentyl)oxy]-

- 3-(2-iodocyclopentyl)oxyoxetane

-

- インチ: 1S/C8H13IO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2

- InChIKey: ARYKCBSGKGQNNU-UHFFFAOYSA-N

- ほほえんだ: IC1CCCC1OC1COC1

計算された属性

- せいみつぶんしりょう: 267.99603g/mol

- どういたいしつりょう: 267.99603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.69±0.1 g/cm3(Predicted)

- ふってん: 288.2±35.0 °C(Predicted)

3-(2-iodocyclopentyl)oxyoxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1133738-5g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1133738-1.0g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1133738-1g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1133738-0.05g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1133738-10g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1133738-0.25g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1133738-2.5g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1133738-0.1g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1133738-0.5g |

3-[(2-iodocyclopentyl)oxy]oxetane |

1599339-81-7 | 95% | 0.5g |

$946.0 | 2023-10-26 |

3-(2-iodocyclopentyl)oxyoxetane 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1599339-81-7 (3-(2-iodocyclopentyl)oxyoxetane) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量